molecular formula C13H8ClN3 B1453083 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine CAS No. 1211595-29-7

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine

Cat. No. B1453083
M. Wt: 241.67 g/mol
InChI Key: YETCPVJIUJSNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine (8C6PN) is an organic compound that belongs to the class of heteroaromatic compounds. It has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry and material science. 8C6PN has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 8C6PN has been shown to have potential applications in the field of drug delivery and drug targeting.

Scientific Research Applications

Chemical Synthesis and Ligand Development

One of the primary applications of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine derivatives is in the synthesis of bidentate and tridentate ligands for the construction of Ru(II) complexes. The development of these ligands involves methodologies such as Stille coupling or Friedlander condensation. These ligands, when treated with Ru complexes, have shown potential in facilitating straightforward product identification due to simplified NMR spectra. The absorption properties of these ligands and their complexes indicate their utility in studying the communication between metal centers in dinuclear complexes (Singh & Thummel, 2009).

Antibacterial Activity

Derivatives of 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine have been synthesized and tested for their antibacterial properties. For instance, new heterocyclic compounds derived from 2-Chloro-1,8-Naphthyridine-3-carbaldehyde have been characterized and shown to exhibit good in vitro antibacterial activity. These findings suggest the potential of these compounds in developing new antibacterial agents (Fayyadh, 2018).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating 1,8-naphthyridine moieties is another significant application. These compounds, including 7-azaoxindoles, 7-azaindolines, tetrahydro[1,8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones, have been prepared using free-radical xanthate-mediated cyclization or intermolecular addition/cyclization sequences. This illustrates the versatility of 1,8-naphthyridine derivatives in constructing complex heterocyclic frameworks (Bacqué, El Qacemi, & Zard, 2004).

Water Oxidation Catalysis

A notable application in the field of sustainable energy involves the use of 1,8-naphthyridine derivatives in constructing dinuclear Ru complexes for water oxidation. These complexes have demonstrated the capability to evolve oxygen efficiently under specific conditions, showing potential for applications in artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).

Biomedical Applications

In the biomedical field, 1,6-Naphthyridin-2(1H)-ones, closely related to 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine, have been identified as ligands for several receptors in the body. The review covering the diversity of substituents and synthetic methods for their preparation highlights the vast potential of these compounds in pharmaceutical applications (Oliveras et al., 2021).

properties

IUPAC Name

8-chloro-6-pyridin-4-yl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETCPVJIUJSNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697433
Record name 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine

CAS RN

1211595-29-7
Record name 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Reactant of Route 3
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Reactant of Route 4
Reactant of Route 4
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Reactant of Route 5
Reactant of Route 5
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine
Reactant of Route 6
Reactant of Route 6
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.